Enniatin A1

説明

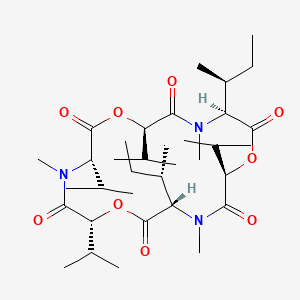

エンニチンA1は、エンニチンファミリーのマイコトキシンに属する天然化合物です。これらの化合物は、フザリウム、アスペルギルス、ペニシリウムなど、さまざまな真菌種によって生成されます。エンニチンA1は、N-メチルアミノ酸とヒドロキシ酸が交互に配置された環状ヘキサデプシペプチドです。 エンニチンA1は、抗真菌活性、殺虫活性、抗腫瘍活性など、さまざまな生物活性で知られています .

2. 製法

合成経路と反応条件: エンニチンA1は、N-メチルアミノ酸とヒドロキシ酸の環状縮合を含む一連の化学反応によって合成できます。このプロセスでは、通常、環状構造の選択的形成を確実にするために保護基が使用されます。 合成は、多くの場合、中間体の加水分解を防ぐために無水条件下で行われます .

工業的生産方法: エンニチンA1の工業的生産には、フザリウム種の発酵が含まれます。真菌は栄養豊富な培地で培養され、エンニチンA1は有機溶媒を使用して培養液から抽出されます。 次に、粗抽出物はクロマトグラフィー技術を使用して精製され、純粋なエンニチンA1が得られます .

準備方法

Synthetic Routes and Reaction Conditions: Enniatin A1 can be synthesized through a series of chemical reactions involving the cyclocondensation of N-methyl amino acids and hydroxy acids. The process typically involves the use of protecting groups to ensure the selective formation of the cyclic structure. The synthesis is often carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Fusarium species. The fungi are cultured in a nutrient-rich medium, and the this compound is extracted from the culture broth using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

化学反応の分析

反応の種類: エンニチンA1は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、特定の用途のために化合物を改変するために使用されることがよくあります。

一般的な試薬と条件:

酸化: エンニチンA1は、過酸化水素や過マンガン酸カリウムなどの試薬を酸性条件下で使用して酸化できます。

還元: エンニチンA1の還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

生成される主な生成物: これらの反応から生成される主な生成物には、生物活性が変化したエンニチンA1のさまざまな誘導体が含まれます。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は化合物の還元形をもたらす可能性があります .

4. 科学研究への応用

エンニチンA1は、以下を含む、幅広い科学研究への応用があります。

化学: エンニチンA1は、環状ペプチドの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: マイコトキシンとその細胞プロセスへの影響を調査するために使用されます。

医学: エンニチンA1は、抗菌剤や抗真菌剤としての可能性を示しています。

産業: エンニチンA1は、バイオ農薬の開発に使用され、改善された有効性と安全性プロファイルを備えた新規薬物の設計のためのリード化合物として使用されます

科学的研究の応用

Antibacterial Activity

Enniatin A1 as a Potential Anti-Tuberculosis Agent

Recent studies have highlighted the antibacterial properties of this compound, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study utilizing a whole-cell screening approach demonstrated that this compound exhibits strong selectivity and bactericidal activity against M. tuberculosis. The compound showed a time-concentration-dependent effect and was effective in synergy with first- and second-line anti-tuberculosis drugs such as rifamycin, amikacin, and ethambutol. Notably, this compound significantly decreased the membrane potential and intracellular ATP levels of M. tuberculosis after exposure, indicating its potential as a novel therapeutic agent in combating drug-resistant strains of tuberculosis .

Anticancer Properties

Induction of Apoptosis in Cancer Cells

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptotic cell death in H4IIE hepatoma cells, marked by increased caspase 3/7 activity and nuclear fragmentation. The compound was found to inhibit the extracellular regulated protein kinase (ERK) phosphorylation pathway, which is often associated with cell proliferation. The effective concentration (EC50) for H4IIE cells was approximately 1–2.5 μM, showcasing its potent anticancer activity .

Furthermore, studies have suggested that this compound may possess anticarcinogenic properties due to its ability to induce apoptosis and disrupt critical signaling pathways involved in cancer progression .

Toxicological Studies

Assessment of Mutagenicity

The mutagenic potential of this compound has been evaluated using the Ames test with Salmonella typhimurium strains TA98 and TA100. Results indicated that this compound did not exhibit mutagenic effects at various doses, suggesting that it may be safe from a genetic toxicity perspective. This finding is crucial for considering its applications in food safety and potential therapeutic uses .

Toxicity in Animal Models

A 28-day repeated oral dose toxicity study conducted on mice revealed that this compound does not significantly alter life parameters or induce notable toxic effects at doses up to 20 mg/kg/day. This study establishes a no-observed-adverse-effect level for this compound under the experimental conditions tested .

Biological Activities

Ionophoric Properties and Calcium Homeostasis

This compound has been characterized as an ionophore that affects calcium flux in neuronal cells (SH-SY5Y). It induces calcium influx through store-operated channels, which can influence mitochondrial function and cellular homeostasis. This property suggests potential applications in neurology and cellular physiology research .

Summary Table of Applications

作用機序

エンニチンA1は、カルシウムフラックスを調節し、ミトコンドリア機能を阻害することにより、その効果を発揮します。ストア作動チャネルを介したカルシウム流入を誘発し、ミトコンドリアの透過性を変化させて、ミトコンドリア透過性遷移孔の開口につながります。 カルシウム恒常性とミトコンドリア機能のこの阻害は、最終的にアポトーシスによる細胞死につながります .

6. 類似化合物の比較

エンニチンA1は、エンニチンA、エンニチンB、エンニチンB1を含むエンニチンのファミリーの一部です。これらの化合物は、同様の環状ヘキサデプシペプチド構造を共有していますが、特定のアミノ酸とヒドロキシ酸の残基が異なります。 エンニチンA1は、N-メチルアミノ酸とヒドロキシ酸の特定の組み合わせで独特であり、これがその独自の生物活性に寄与しています .

類似化合物:

エンニチンA: 抗真菌活性と殺虫活性で知られています。

エンニチンB: 強い細胞毒性を示し、がん研究で使用されます。

エンニチンB1: エンニチンBに似ていますが、生物活性は異なります

エンニチンA1は、結核菌に対する強力な抗菌活性と、カルシウムフラックス調節とミトコンドリア阻害を含む独自の作用機序で際立っています .

類似化合物との比較

Enniatin A: Known for its antifungal and insecticidal properties.

Enniatin B: Exhibits strong cytotoxic effects and is used in cancer research.

Enniatin B1: Similar to enniatin B but with different biological activities

Enniatin A1 stands out due to its potent antibacterial activity against Mycobacterium tuberculosis and its unique mechanism of action involving calcium flux modulation and mitochondrial disruption .

生物活性

Enniatin A1 is a mycotoxin produced by various species of the genus Fusarium, particularly Fusarium avenaceum and Fusarium tricinctum. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Antibacterial Activity

Mechanism Against Mycobacterium tuberculosis

This compound exhibits significant antibacterial activity against Mycobacterium tuberculosis (M. tuberculosis), showing promise as a potential anti-tuberculosis agent. Research indicates that this compound has a time-concentration-dependent bactericidal effect on M. tuberculosis, with a minimum inhibitory concentration (MIC) of 1.0 μg/mL against the H37Rv strain and 2.0 μg/mL against M. bovis BCG .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| M. tuberculosis H37Rv | 1.0 |

| M. bovis BCG | 2.0 |

| Other Gram-positive strains | Varies |

| Other Gram-negative strains | Varies |

The compound also demonstrated synergy with established antibiotics like rifamycin and amikacin, significantly reducing their MICs when used in combination . The bactericidal mechanism involves disrupting the membrane potential and decreasing intracellular ATP levels in bacteria, which are critical for their survival.

Effects on Calcium Homeostasis

This compound is known to modulate calcium flux in cells, particularly in neuronal cell lines such as SH-SY5Y. It induces calcium influx through store-operated channels (SOCs), impacting cellular calcium homeostasis . This effect is crucial as calcium signaling plays a vital role in various cellular processes, including proliferation and apoptosis.

Table 2: Effects of this compound on Calcium Flux

| Parameter | Effect |

|---|---|

| Calcium Influx | Induced via SOCs |

| Influence of FCCP (mitochondrial uncoupler) | Reduced calcium uptake |

| Interaction with SERCA inhibitors | Similar profile to Tg |

Cytotoxicity and Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptotic cell death in various cancer cell lines, including H4IIE hepatoma cells. The compound increases caspase 3/7 activity and nuclear fragmentation, indicating its role in apoptosis .

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| H4IIE | 1-2.5 | Induction of apoptosis |

| HepG2 | 10-25 | Moderate activity |

| C6 | 10-25 | Moderate activity |

This compound also inhibits the phosphorylation of extracellular regulated kinase (ERK), disrupting signaling pathways associated with cell proliferation and survival . This suggests that it may possess anticarcinogenic properties.

Case Studies

Case Study: Antituberculosis Efficacy

In a controlled study examining the efficacy of this compound against M. tuberculosis, researchers found that treatment with the compound resulted in a significant reduction in bacterial load within macrophages, demonstrating its potential as an adjunct therapy in tuberculosis treatment .

Case Study: Calcium Modulation

Another study focused on the effects of this compound on calcium homeostasis revealed that preincubation with FCCP reduced the toxin-induced calcium influx by approximately 51.6%, indicating its influence on mitochondrial function and cellular health .

特性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUREPXBPJFMOK-CIRFPNLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891864 | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4530-21-6 | |

| Record name | Enniatin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39458RI529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。